molecular formula C13H21NO B1329862 p-Heptyloxyaniline CAS No. 39905-44-7

p-Heptyloxyaniline

Cat. No. B1329862
CAS RN: 39905-44-7
M. Wt: 207.31 g/mol
InChI Key: LTGYTOOKQWFTQG-UHFFFAOYSA-N
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Description

p-Heptyloxyaniline is a chemical compound that is not directly studied in the provided papers. However, a related compound, N(p-n-heptyloxy benzylidene)p-n-butyl aniline (HYBBA), is mentioned in the first paper. HYBBA is a tetramorphic compound that exhibits various smectic phases and a nematic phase. These phases include smectic-G (SG), smectic-C (SC), smectic-A (SA), and nematic (N) phases. The study of such compounds is significant in the field of liquid crystal research, where the understanding of phase transitions and molecular structure is crucial for the development of new materials for display technologies and other applications .

Synthesis Analysis

The synthesis of p-Heptyloxyaniline itself is not described in the provided papers. However, the synthesis of related compounds often involves the functionalization of aniline derivatives with various alkoxy groups. The second paper discusses the synthesis of stereoisomeric compounds, which, while not directly related to p-Heptyloxyaniline, demonstrates the complexity and the variety of methods available for synthesizing aniline derivatives with different substituents .

Molecular Structure Analysis

The molecular structure of p-Heptyloxyaniline can be inferred to some extent from the related compound HYBBA. The structure of HYBBA was likely determined using spectroscopic methods such as NMR, as indicated in the second paper for different compounds. The presence of various smectic phases suggests a rod-like molecular structure that can align to form ordered layers, which is characteristic of liquid crystalline materials .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving p-Heptyloxyaniline. However, the second paper describes the reactivity of aminomethylbicycloheptenes, which are structurally distinct from p-Heptyloxyaniline but share the aniline moiety. These compounds undergo reactions such as epoxidation and selective reduction, indicating that aniline derivatives can participate in a range of chemical transformations, which could be relevant for modifying the properties of p-Heptyloxyaniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-Heptyloxyaniline can be partially understood through the study of HYBBA. The density of HYBBA was measured across different phase transitions, and the thermal expansion coefficient was calculated, indicating the compound's response to temperature changes. The first-order phase transitions observed in HYBBA suggest that similar aniline derivatives, including p-Heptyloxyaniline, may also exhibit significant changes in physical properties during phase transitions .

Scientific Research Applications

Conductive Polymers

p-Heptyloxyaniline has been explored in the field of conductive polymers, particularly in the study of polyaniline (PANI). PANI is a polymer with significant research attention due to its diverse applications, such as alternative energy sources, optical information storage, and membrane technology. The oxidative polymerization of aniline, a process relevant to p-Heptyloxyaniline, is crucial in understanding the redox behaviors of PANI (Gospodinova & Terlemezyan, 1998).

Liquid Crystal Research

Research on compounds like N(p-n-heptyloxy benzylidene)p-n-butyl aniline, which is structurally related to p-Heptyloxyaniline, has contributed to our understanding of liquid crystals. These studies include examining the density and phase transitions in liquid crystals, which are fundamental for applications in displays and optical devices (Rao & Pisipatl, 1983).

Sensor Development

The structure of p-Heptyloxyaniline and its derivatives has been instrumental in developing sensors, such as potentiometric sensors. For example, research on poly(aniline) sensors, which may involve similar structural principles, shows potential for nonenzymatic glucose sensing (Shoji & Freund, 2001).

Photocatalytic Applications

Studies involving aromatic aminocompounds, which include structures similarto p-Heptyloxyaniline, have contributed to our understanding of photocatalytic processes. This research is crucial for environmental applications like water purification and pollution treatment. For instance, the photooxidation of aqueous solutions containing aromatic aminocompounds like aniline demonstrates the effectiveness of photocatalytic treatments in various pH environments (Preis, Krichevskaya, & Kharchenko, 1997).

Polymer Science and Material Engineering

The redox properties of polyaniline, which shares structural similarities with p-Heptyloxyaniline, are extensively studied for their potential in material engineering. The diverse intrinsic redox states of PANi and its derivatives offer unique opportunities for developing advanced materials with varied applications (Kang, Neoh, & Tan, 1998).

Safety and Hazards

P-Heptyloxyaniline is classified as an irritant . It is toxic if swallowed and in contact with skin . Appropriate protective measures should be taken when handling this compound to avoid contact with the skin, eyes, or respiratory tract .

Future Directions

A review on the synthesis and applications of polyaniline and polypyrrole hydrogels suggests that p-Heptyloxyaniline could potentially be used in the synthesis of conducting polymeric hydrogels . These materials have applications in sensors, drug delivery, solar energy devices, and energy storage .

properties

IUPAC Name

4-heptoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGYTOOKQWFTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192958
Record name p-Heptyloxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Heptyloxyaniline

CAS RN

39905-44-7
Record name p-Heptyloxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Heptyloxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(HEPTYLOXY)ANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the odd-even effect observed in the transition temperatures of the studied p-Heptyloxyaniline derivatives?

A1: The odd-even effect, observed in both the 4-(alkoxy)-N-(4-(heptyloxybenzylidene)aniline (7BAn) and N-(4-alkoxybenzylidene)-4-(heptyloxy)aniline (nBA7) series [, ], highlights the influence of the alkoxy chain length on liquid crystal phase behavior. This effect arises from the alternating spatial arrangement of molecules within the mesophase due to the presence of an even or odd number of carbon atoms in the alkoxy chain.

Q2: How do the structural differences between the 7BAn and nBA7 series impact their liquid crystal behavior?

A2: Both series incorporate p-Heptyloxyaniline as a core structural element but differ in the attachment point of the variable alkoxy chain. In the 7BAn series, the variable chain is attached to the aniline ring, while in the nBA7 series, it is attached to the benzylidene ring [, ]. This seemingly minor alteration leads to significant differences in their mesophase behavior.

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